2-Methyl-1-(2-oxopropyl)quinolin-4(1H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
2-methyl-1-(2-oxopropyl)quinolin-4-one |
InChI |
InChI=1S/C13H13NO2/c1-9-7-13(16)11-5-3-4-6-12(11)14(9)8-10(2)15/h3-7H,8H2,1-2H3 |
InChI Key |
QKRBBYKNBLKKNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=CC=CC=C2N1CC(=O)C |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 2 Methyl 1 2 Oxopropyl Quinolin 4 1h One and Analogs
Established Synthetic Pathways for Quinolin-4(1H)-onesmdpi.comnih.gov
The foundational quinolin-4(1H)-one structure can be assembled through a variety of cyclization and condensation reactions, many of which were developed in the late 19th and early 20th centuries and remain in use today. mdpi.com These are often complemented by modern, metal-catalyzed approaches that offer alternative routes with different substrate scopes and reaction conditions. nih.gov
Classical Cyclization and Condensation Reactionsmdpi.com
Classical methods for synthesizing the quinolin-4(1H)-one core typically involve the construction of the heterocyclic ring from acyclic precursors like anilines or anthranilates through thermal or acid/base-catalyzed cyclizations. mdpi.com
Two of the most prominent methods for creating the quinolin-4(1H)-one skeleton are the Gould-Jacobs and Conrad-Limpach reactions.
The Gould-Jacobs reaction , first reported in 1939, involves the condensation of an aniline (B41778) with diethyl ethoxymethylenemalonate. mdpi.comwikipedia.org The resulting intermediate undergoes thermal cyclization, followed by hydrolysis and decarboxylation to yield the quinolin-4-one. mdpi.comwikipedia.org This multi-step process is effective for preparing a variety of quinoline (B57606) derivatives. wikipedia.org
The Conrad-Limpach synthesis , discovered in 1887, is a highly effective and common method for producing 2-alkyl-4(1H)-quinolones. wikipedia.orguni-konstanz.de The synthesis proceeds via the condensation of an aniline with a β-ketoester, such as ethyl acetoacetate (B1235776), to form an enamine intermediate. uni-konstanz.desynarchive.com To specifically generate the 2-methyl-quinolin-4(1H)-one core, aniline is reacted with ethyl acetoacetate. uni-konstanz.de The subsequent step is a thermal cyclization, which requires high temperatures (often around 250 °C) to close the ring and form the 4-hydroxyquinoline, which exists in tautomeric equilibrium with the more stable quinolin-4(1H)-one form. mdpi.comwikipedia.orgsynarchive.com The use of high-boiling inert solvents like mineral oil can significantly improve reaction yields. mdpi.com
Table 1: Comparison of Gould-Jacobs and Conrad-Limpach Syntheses
| Feature | Gould-Jacobs Synthesis | Conrad-Limpach Synthesis |
| Precursors | Aniline, Diethyl ethoxymethylenemalonate mdpi.com | Aniline, β-ketoester (e.g., Ethyl acetoacetate) wikipedia.org |
| Key Steps | Condensation, Thermal Cyclization, Hydrolysis, Decarboxylation wikipedia.org | Condensation to enamine, Thermal Cyclization synarchive.com |
| Conditions | High temperature for cyclization ablelab.eu | High temperature (~250 °C) for cyclization synarchive.com |
| Primary Product | 4-Hydroxyquinoline-3-carboxylic acid ester, then quinolin-4-one mdpi.comwikipedia.org | 4-Hydroxyquinoline (tautomer of quinolin-4-one) wikipedia.org |
| Applicability | General quinolin-4-one synthesis wikipedia.org | Excellent for 2-alkyl substituted quinolin-4-ones uni-konstanz.de |
The Biere-Seelen approach begins with the Michael addition of methyl anthranilate to dimethyl acetylenedicarboxylate. mdpi.com The resulting enaminoester undergoes cyclization in the presence of a strong base to form the quinolin-4-one ring system. mdpi.com Subsequent selective hydrolysis can yield different carboxylic acid derivatives. mdpi.com
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, catalyzed by a base. mdpi.com In the context of quinolone synthesis, this reaction can be applied to appropriately substituted N-aryl amino diesters to facilitate the cyclization step, yielding the heterocyclic core. mdpi.com
The Camps' cyclization , first described in 1899, is an intramolecular, base-catalyzed cyclization of an N-(2-acylaryl)amide. mdpi.comwikipedia.org Depending on the substrate and reaction conditions, this reaction can yield either quinolin-4(1H)-ones or isomeric quinolin-2(1H)-ones. wikipedia.org The formation of the quinolin-4-one product occurs via an intramolecular aldol-type condensation where the enolate formed from the acyl group's alpha-carbon attacks the amide carbonyl. mdpi.com This method is a versatile route to the quinolone core, with the precursor N-(2-acylaryl)amides often prepared through condensation of a 2-aminoacetophenone. mdpi.comresearchgate.net
Modern Approaches to Quinolin-4(1H)-one Synthesismdpi.comnih.gov
While classical methods are robust, modern organic synthesis has introduced new catalytic strategies, particularly those involving transition metals, to construct the quinolin-4(1H)-one scaffold, often with improved efficiency and functional group tolerance. nih.govias.ac.in
Transition-metal catalysis has become a cornerstone of modern synthetic chemistry, and numerous methods have been developed for quinoline and quinolone synthesis. ias.ac.in Palladium-catalyzed reactions are particularly common. mdpi.com For instance, the coupling of 2-iodoaniline (B362364) with terminal acetylenes under a carbon monoxide atmosphere, catalyzed by a palladium complex, can be used to construct the quinolin-4-one ring. mdpi.com Other transition metals, including copper, rhodium, and cobalt, have also been employed in catalytic cycles to synthesize quinolone and related heterocyclic systems through various mechanisms, such as C-H activation and annulation strategies. rsc.orgnih.gov These methods represent an expanding field offering novel and efficient pathways to the quinolone core. ias.ac.in
Metal-Free Reaction Protocols
In recent years, the development of metal-free synthetic routes for quinoline derivatives has gained significant attention to avoid the use of potentially toxic and expensive transition metals. nih.govresearchgate.netresearchgate.net These protocols offer an environmentally friendly and efficient alternative for constructing the quinoline core. One such strategy involves the functionalization of C(sp3)–H bonds and a subsequent tandem cyclization of starting materials like 2-methylquinolines and 2-styrylanilines. nih.govresearchgate.net This approach provides a mild pathway for activating C(sp3)–H bonds and forming new C–C and C–N bonds, demonstrating excellent functional group tolerance. nih.govresearchgate.net
Other established but updated metal-free methods include variations on classic named reactions. For instance, modifications to the Doebner reaction, which traditionally combines aniline, an aldehyde, and pyruvic acid, have been developed to improve low yields and long reaction times by avoiding harsh conditions. mdpi.com Similarly, the Pfitzinger reaction, which synthesizes 2-substituted quinoline-4-carboxylic acids from isatin (B1672199) and ketones, is an efficient metal-free route. mdpi.com Additionally, an efficient metal-free approach for the total synthesis of certain quinoline alkaloids has been developed from dihydroquinolin-4-ones, which serve as common precursors. semanticscholar.orgmdpi.com
Microwave-Assisted Synthesis Enhancements
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. asianpubs.orgmdpi.com The synthesis of 2-methylquinolin-4(1H)-one derivatives via the Combes cyclization is one such process that benefits greatly from microwave irradiation. asianpubs.orgasianpubs.org
A notable example is the use of an acidic styrol resin (NKC-9) as a reusable catalyst for the reaction between anilines and ethyl acetoacetate under solvent-free, microwave-irradiated conditions. asianpubs.orgasianpubs.org This method produces a variety of substituted quinolinones in high yields with reaction times as short as 1.5 minutes. asianpubs.org The efficiency of the reaction can be influenced by the electronic effects of substituents on the aniline ring. asianpubs.org This technique represents a simple, clean, and efficient green chemistry approach to the Combes reaction. asianpubs.orgasianpubs.org Microwave assistance has also been effectively used in the synthesis of other heterocyclic systems, highlighting its broad applicability in modern organic synthesis. nih.govmdpi.com
| Starting Materials | Catalyst | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Aniline, Ethyl acetoacetate | NKC-9 Resin | 400 W, Solvent-free | 1.5 min | High | asianpubs.org |
| Substituted Anilines, Ethyl acetoacetate | NKC-9 Resin | 400 W, Solvent-free | 1.5 min | Varies with substituent | asianpubs.org |
One-Pot and Multicomponent Reactions for Scaffold Construction
One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single synthetic operation, avoiding the need for isolating intermediates. This approach is particularly valuable for building heterocyclic scaffolds like quinolines. mdpi.com
For example, a sequential multicomponent reaction involving aromatic aldehydes, malononitrile, and 1-tetralone (B52770) in the presence of ammonium (B1175870) acetate (B1210297) and acetic acid has been used to synthesize methoxybenzo[h]quinoline-3-carbonitrile derivatives. mdpi.com Similarly, a highly selective, one-pot, three-component synthesis of novel 2-alkyl-substituted 4-aminoimidazo[1,2-a] nih.govmdpi.comasianpubs.orgtriazines has been developed by reacting trialkyl orthoesters and 2-aminoimidazoles with cyanamide, a method that works under both microwave and conventional heating. rsc.org Fused polycyclic pyrrolo[3,2-c]quinolinone hybrids have also been synthesized in excellent yields through a tandem multi-component reaction sequence in an environmentally benign solid-state melt reaction. researchgate.net These methods exemplify the power of MCRs in generating complex quinoline-based structures efficiently.
Specific Synthesis of 2-Methyl-1-(2-oxopropyl)quinolin-4(1H)-one
The final step in the synthesis of this compound involves the introduction of the 2-oxopropyl group at the N-1 position of the pre-formed 2-methylquinolin-4(1H)-one ring system. This is typically achieved through an alkylation reaction.
Alkylation Strategies at the N-1 Position
Alkylation of the nitrogen atom in quinolinone and related heterocyclic systems is a common synthetic transformation. The quinolin-4(1H)-one system is an ambident nucleophile, meaning it has two potential sites for alkylation: the ring nitrogen (N-1) and the exocyclic oxygen (O-4). nih.gov The choice of reaction conditions, including the base, solvent, and alkylating agent, is crucial for controlling the outcome of the reaction. researchgate.netbeilstein-journals.org
Studies on similar systems, such as quinazolinones, show that alkylation with reagents like benzyl (B1604629) chloride in the presence of potassium carbonate in DMF typically leads to the N-alkylation product in high yields. juniperpublishers.com The regiochemistry of this process appears to be independent of the base used, with cesium carbonate and sodium hydride also favoring N-alkylation. juniperpublishers.com
Regioselective N-Alkylation versus O-Alkylation
Controlling the regioselectivity between N-alkylation and O-alkylation is a key challenge in the synthesis of N-substituted quinolinones. nih.gov The outcome is influenced by a combination of electronic and steric factors, as well as the specific reaction conditions employed. nih.govresearchgate.net
For quinolin-2(1H)-one derivatives, alkylation with agents like 2-bromoacetophenone (B140003) or chloroacetone (B47974) under basic conditions (K2CO3 in DMF) often yields a mixture of N-1 and O-2 alkylated products, with the N-alkylated product typically being the major one. researchgate.net However, the substitution pattern on the quinolinone ring can dramatically alter this selectivity. For instance, the presence of a substituent at the C-8 position can lead exclusively to O-alkylated products, suggesting a steric control mechanism. researchgate.net In contrast, alkylation of 2-pyridones, a related heterocyclic system, shows that using an alkali salt in DMF favors N-alkylation, while using a silver salt in benzene (B151609) can lead exclusively to the O-alkylated product. nih.gov The choice of solvent can also play a critical role; studies on Mitsunobu reactions with quinolinols and isoquinolinols have demonstrated that the solvent affects the ratio of N- versus O-alkylation. researchgate.net
| Factor | Condition Favoring N-Alkylation | Condition Favoring O-Alkylation | Reference |
|---|---|---|---|
| Base/Salt | Alkali salts (e.g., K2CO3, NaH) | Silver salts | nih.gov |
| Solvent | Polar aprotic (e.g., DMF) | Nonpolar (e.g., Benzene) | nih.gov |
| Ring Substituent | Unsubstituted or substituted at C-6, C-7 | Sterically hindering group at C-8 | researchgate.net |
Introduction of the 2-Oxopropyl Moiety
To synthesize this compound, the 2-methylquinolin-4(1H)-one precursor is alkylated with a reagent that can deliver the 2-oxopropyl group. The most common and direct alkylating agent for this purpose is chloroacetone (1-chloro-2-propanone).
The reaction involves deprotonating the nitrogen of 2-methylquinolin-4(1H)-one with a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The resulting nucleophilic anion then attacks the electrophilic carbon of chloroacetone, displacing the chloride and forming the C-N bond. Based on studies of similar systems, this reaction is expected to predominantly yield the desired N-alkylated product, 1-(2-oxopropyl)-2-methylquinolin-4(1H)-one, although the formation of a minor O-alkylated isomer, 4-(2-oxopropoxy)-2-methylquinoline, is possible. researchgate.net Careful optimization of reaction conditions and purification are necessary to isolate the target compound.
Installation of the Methyl Group at C-2
The introduction of the methyl group at the C-2 position of the quinolin-4(1H)-one core is a foundational step in the synthesis of the target compound. This is typically not achieved by direct methylation of the quinolinone ring, but rather by incorporating the methyl group into the starting materials of well-established cyclization reactions.
Classic methods such as the Conrad-Limpach and Gould-Jacobs reactions are instrumental for this purpose. mdpi.comwikipedia.orgdrugfuture.com
Conrad-Limpach Synthesis : This method involves the condensation of an aniline with a β-ketoester, specifically ethyl acetoacetate in this context. wikipedia.orguni-konstanz.de The reaction proceeds through two main stages. First, aniline reacts with ethyl acetoacetate to form an enamine intermediate. In the second stage, this intermediate undergoes thermal cyclization at high temperatures (around 250 °C) to yield the 2-methyl-4-hydroxyquinoline, which exists in tautomeric equilibrium with the more stable 2-methylquinolin-4(1H)-one. mdpi.comwikipedia.org The use of ethyl acetoacetate directly provides the acetyl group that, upon cyclization, becomes the C-2 methyl group and the C-4 oxo group of the quinolinone ring. uni-konstanz.de
Gould-Jacobs Reaction : While often used to produce 4-hydroxyquinolines that can be subsequently decarboxylated, a variation of this reaction can also lead to C-2 substituted quinolinones. drugfuture.comwikipedia.org The traditional Gould-Jacobs reaction starts with an aniline and diethyl ethoxymethylenemalonate. drugfuture.comwikipedia.org For the specific installation of a C-2 methyl group, a different starting material, such as an anilinomethylenemalonate derived from a precursor already containing the methyl group, would be necessary. However, the Conrad-Limpach approach is more direct for synthesizing 2-methylquinolin-4(1H)-one. mdpi.com
These methods are highly effective because the C-2 methyl group is integral to the structure of one of the primary reactants, ensuring its regioselective placement in the final heterocyclic ring system.
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is critical for maximizing the yield and purity of the 2-methylquinolin-4(1H)-one precursor. Research has focused on modifying classical procedures, particularly the high-temperature cyclization step of the Conrad-Limpach synthesis.
Key parameters that have been optimized include the choice of cyclizing agent, reaction temperature, and the use of microwave irradiation. Initially, the thermal cyclization was performed without a solvent, leading to moderate yields (below 30%). mdpi.com The introduction of high-boiling, inert solvents significantly improved this process. mdpi.com
A comparative study on the synthesis of substituted 2-methylquinolin-4(1H)-ones highlights the impact of different cyclization agents and energy sources on the reaction's efficiency.
| Cyclization Agent / Method | Reaction Time | Yield (%) | Reference |
| Dowtherm A | 15 min | 85-95% | mdpi.com |
| Sulfuric Acid (Conc.) | 30-40 min | 70% | |
| Polyphosphoric Acid (PPA) | 2-3 hr | 75% | |
| Eaton's Reagent (P2O5 in MsOH) | 1-2 hr | 80% | |
| Microwave (Solvent-free) | 2-5 min | 90-95% |
This table presents a summary of typical yields and reaction times for the cyclization step in the synthesis of the 2-methylquinolin-4(1H)-one core under various conditions. Actual results may vary based on the specific aniline substrate and scale.
The data indicates that using a high-boiling solvent like Dowtherm A can significantly increase yields compared to early solvent-free methods. mdpi.com Furthermore, microwave-assisted synthesis has emerged as a highly efficient alternative, dramatically reducing reaction times from hours to minutes while providing excellent yields. This "green chemistry" approach often requires no solvent, simplifying product work-up and purification.
Derivatization and Functionalization of the Quinolin-4(1H)-one Core in the Context of this compound Research
The derivatization of the 2-methylquinolin-4(1H)-one core is essential for synthesizing the target compound, this compound, and its analogs. The quinolinone scaffold offers several sites for functionalization, including the nitrogen atom (N-1), the oxygen atom at C-4, and various positions on the carbocyclic ring.
N-Alkylation: The most direct route to this compound is the N-alkylation of the 2-methylquinolin-4(1H)-one precursor. This reaction involves the substitution of the proton on the ring's nitrogen atom. The process is typically carried out by treating the parent quinolinone with a suitable alkylating agent in the presence of a base.
For the synthesis of the title compound, the alkylating agent would be chloroacetone or a similar 3-carbon ketone with a leaving group. The reaction is generally performed in a polar aprotic solvent like dimethylformamide (DMF). The base (e.g., potassium carbonate, K2CO3, or sodium hydride, NaH) deprotonates the nitrogen at the N-1 position, creating a nucleophilic anion that then attacks the electrophilic carbon of the chloroacetone, displacing the chloride. researchgate.net
O-Alkylation: A competing reaction to N-alkylation is O-alkylation, which would yield a 4-alkoxy-2-methylquinoline derivative. The regioselectivity between N- and O-alkylation can be influenced by several factors, including the choice of solvent, base, and the specific structure of the quinolinone. researchgate.net In many cases, N-alkylation is the major product, especially with less sterically hindered quinolinones. researchgate.net
Other Functionalizations: The synthesis of analogs can be achieved by introducing various functional groups at different positions on the quinolinone core, either before or after the N-alkylation step.
| Reaction Type | Position(s) | Reagents & Conditions | Purpose | Reference |
| N-Alkylation | N-1 | Alkyl halide (e.g., Chloroacetone), Base (K2CO3, NaH), Solvent (DMF) | Introduces the (2-oxopropyl) side chain | researchgate.net |
| Halogenation | C-3, C-6, C-8 | N-Halosuccinimide (NBS, NCS) | Precursor for further coupling reactions | |
| Nitration | C-3, C-6 | HNO3 / H2SO4 | Can be reduced to an amino group for further derivatization | mdpi.com |
| C-H Functionalization | C-5, C-8 | Transition metal catalysts (e.g., Pd, Rh) | Direct introduction of aryl or alkyl groups | chemrxiv.org |
This table summarizes common derivatization reactions on the quinolin-4(1H)-one scaffold for the synthesis of analogs.
These functionalization strategies allow for the creation of a diverse library of compounds based on the this compound structure, enabling systematic exploration of structure-activity relationships in medicinal chemistry research. mdpi.comnih.gov
Structure Activity Relationship Sar and Structural Optimization of 2 Methyl 1 2 Oxopropyl Quinolin 4 1h One Derivatives
General Principles of SAR in Quinoline (B57606) and Quinolin-4(1H)-one Derivatives
The quinoline scaffold is considered a "privileged structure" in drug discovery due to its presence in a wide array of natural and synthetic compounds with significant biological activities. researchgate.net The properties of these molecules can be finely tuned by altering the nature and position of substituents around this core heterocyclic system. researchgate.net Similarly, quinolin-4(1H)-ones, also known as 4-quinolones, are a class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial, antiviral, and anticancer effects. researchgate.netmdpi.com
Key general principles governing the SAR of these derivatives include:
The necessity of the core structure: The fundamental quinoline or quinolin-4(1H)-one ring system is often essential for the compound's primary biological function.
Impact of substituent positioning: The location of substituents on the quinoline ring system is critical. For instance, in some series of 4-aminoquinolines, a substituent at the 3-position of the quinoline ring was found to be absolutely necessary for activity. acs.orgnih.gov
Influence of electronic properties: The introduction of electron-withdrawing or electron-donating groups at specific positions can significantly modulate the biological activity. For example, an electron-withdrawing group at the 7-position is often essential for the high potency of certain antimalarial 4-aminoquinolines. youtube.com
Stereochemistry: The three-dimensional arrangement of atoms can be crucial for binding to biological targets. Stereospecific effects have been observed where one enantiomer of a chiral quinoline derivative displays significantly higher activity than the other. nih.gov
Impact of Substitutions on the Quinolin-4(1H)-one Core
The biological activity of 2-Methyl-1-(2-oxopropyl)quinolin-4(1H)-one can be systematically modified by altering the substituents at various positions of the quinolin-4(1H)-one core.
The C-2 position of the quinolin-4(1H)-one ring is a common site for modification. In the case of this compound, this position is occupied by a methyl group.
Alkyl vs. Aryl Groups: Studies on some quinolin-4-one derivatives have indicated that alkyl groups at the C-2 position can be more advantageous for certain biological activities, such as antineoplastic activity, compared to aryl groups. mdpi.com
Influence on Synthesis: The presence of a methyl group at the C-2 position is often a result of specific synthetic routes, such as those employing ethyl acetoacetate (B1235776). researchgate.net
Essential for Activity: A substitution on the nitrogen atom is generally considered essential for the biological activity of quinolin-4-ones. mdpi.com
Comparison to Other Alkyl Groups: While a cyclopropyl (B3062369) group on N-1 has been found to increase activity compared to an ethyl group in some antibacterial quinolones, the specific impact of the 2-oxopropyl group would need to be evaluated in direct comparison with other alkyl or acyl substituents. mdpi.com The presence of the ketone functional group within the 2-oxopropyl moiety introduces a potential site for hydrogen bonding and other interactions with biological targets.
The benzene (B151609) ring portion of the quinolin-4(1H)-one scaffold offers multiple positions (C-5, C-6, C-7, and C-8) for substitution, each capable of influencing the molecule's properties in distinct ways.
C-5 Position: Substituents at the C-5 position can affect the molecule's ability to penetrate cells and bind to its target. mdpi.com
C-6 Position: A fluorine atom at the C-6 position is often an optimal substituent for enhancing antibacterial activity in the fluoroquinolone class of antibiotics. mdpi.comslideshare.net
C-7 Position: The substituent at the C-7 position is often responsible for direct interactions with biological targets like topoisomerase II. mdpi.com The introduction of aromatic rings or specific functional groups like piperazine (B1678402) or pyrrolidine (B122466) at this position can lead to active compounds. mdpi.comslideshare.net
C-8 Position: A methoxy (B1213986) group at the C-8 carbon atom has been shown to improve the antitumor properties of certain quinolin-4-one derivatives. mdpi.com
The following table summarizes the general impact of substitutions at different positions on the quinolin-4(1H)-one core based on findings from various studies on related compounds.
| Position | Type of Substituent | General Impact on Activity |
| N-1 | Alkyl/Acyl | Essential for overall potency. mdpi.com |
| C-2 | Alkyl | Can be more advantageous than aryl groups for certain activities. mdpi.com |
| C-3 | Various | Needs to be coplanar with the quinoline ring for some activities. mdpi.com |
| C-5 | Various | Can affect cell penetration and target binding. mdpi.com |
| C-6 | Fluorine | Often optimal for antibacterial activity. mdpi.com |
| C-7 | Aromatic rings, Heterocycles | Responsible for direct interaction with some biological targets. mdpi.com |
| C-8 | Methoxy group | Can improve antitumor properties. mdpi.com |
Conformational Analysis and Tautomerism Effects on SAR
The three-dimensional shape (conformation) and the potential for existing in different isomeric forms (tautomerism) are critical factors that can influence the biological activity of quinolin-4(1H)-one derivatives.
Conformational Analysis: The spatial arrangement of the substituents on the quinolin-4(1H)-one ring can affect how the molecule fits into the binding site of a biological target. For instance, the deviation of two aryl rings from a common plane was found to be essential for the activity of certain quinoline derivatives that reverse multidrug resistance in cancer cells. acs.org Structural investigations, including X-ray diffraction and theoretical calculations, are valuable tools for understanding the preferred conformations of these molecules. scielo.br
Tautomerism: Quinolin-4(1H)-one can exist in a tautomeric equilibrium with its enol form, 4-hydroxyquinoline. wikipedia.org While the keto form is predominantly favored in both solid and solution states, the existence of this equilibrium can be significant for biological activity. researchgate.net The ability to interconvert between these forms might be necessary for interacting with certain biological targets. Studies have shown that locking the molecule in one tautomeric form, for example through N-methylation or O-methylation, can lead to a complete loss of activity in some cases, suggesting that the tautomeric equilibrium itself is important. researchgate.net
Design and Synthesis of this compound Analogs for SAR Exploration
To systematically explore the SAR of this compound, a variety of analogs can be designed and synthesized. The synthesis of quinolin-4-ones can be achieved through several established methods, including the Gould-Jacobs reaction, Conrad-Limpach synthesis, and Camps cyclization. mdpi.comwikipedia.org Microwave-assisted synthesis has also been shown to be an efficient method for preparing substituted 2-methylquinolin-4(1H)-ones. researchgate.net
A strategic approach to designing analogs would involve:
Modification of the N-1 substituent: Replacing the 2-oxopropyl group with other alkyl, acyl, or aryl groups to determine the optimal size, shape, and electronic properties for this position.
Variation of the C-2 substituent: Substituting the methyl group with other alkyl chains of varying lengths, branched alkyl groups, or small cyclic moieties to probe the steric and hydrophobic requirements at this position.
Substitution on the benzene ring: Introducing a range of substituents with different electronic and steric properties at positions C-5, C-6, C-7, and C-8 to map the SAR for this part of the molecule. For example, introducing halogens, methoxy groups, or nitro groups at various positions.
Introduction of chiral centers: Creating stereoisomers to investigate if the biological activity is stereospecific.
The following table provides examples of potential analogs that could be synthesized to explore the SAR of this compound.
| Analog Type | Rationale for Synthesis |
| Varying N-1 substituent | To determine the optimal group for activity at this position. |
| Varying C-2 substituent | To probe the steric and hydrophobic requirements at the C-2 position. |
| Benzene ring substitutions | To map the electronic and steric requirements on the carbocyclic ring. |
Through the systematic synthesis and biological evaluation of such analogs, a detailed SAR profile for this compound can be established, paving the way for the rational design of more potent and selective derivatives.
Computational and Theoretical Investigations on 2 Methyl 1 2 Oxopropyl Quinolin 4 1h One
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. amazonaws.com This method is crucial in drug discovery for assessing the binding affinity of potential drug candidates against specific biological targets, such as proteins and enzymes. amazonaws.comnih.gov The binding affinity is often expressed as a binding energy score, with lower negative values indicating a more stable and potentially more potent interaction. jbcpm.com
In studies involving quinoline (B57606) derivatives, molecular docking has been successfully employed to identify key interactions and predict inhibitory activity. For instance, docking studies on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives against the P-glycoprotein receptor revealed significant binding affinities, with one compound showing a high binding energy of -9.22 kcal/mol. nih.gov These interactions are typically stabilized by a combination of hydrophobic interactions and hydrogen bonds. nih.gov Similarly, investigations into other quinoline analogues have demonstrated their potential to bind effectively with the active sites of various enzymes, suggesting their utility as inhibitors. amazonaws.comjbcpm.com
The process involves preparing the three-dimensional structures of both the ligand (the compound of interest) and the receptor protein. amazonaws.com Software like AutoDock Vina is then used to position the flexible ligand into the rigid binding site of the protein, calculating the binding energies for different conformations. amazonaws.com This approach helps in understanding the structural basis of inhibition and guides the design of new compounds with improved efficacy. nih.gov
Table 1: Example Binding Energies of Quinoline Derivatives from Molecular Docking Studies Note: The following data is for illustrative purposes based on studies of various quinoline derivatives, not specifically 2-Methyl-1-(2-oxopropyl)quinolin-4(1H)-one.
| Compound Class | Target Protein | Best Binding Score (kcal/mol) |
| 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivative | P-glycoprotein (6C0V) | -9.22 nih.gov |
| GC-MS Analysed Quinoline-like Compound | Squalene Synthase | -10.3 jbcpm.com |
| GC-MS Analysed Quinoline-like Compound | Lanosterol-14α Demethylase | -9.7 jbcpm.com |
| Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate | Hepatitis B Virus Replicator | High Inhibition mdpi.com |
Quantum Chemical Calculations (e.g., DFT) for Reaction Mechanisms and Electronic Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for investigating the electronic structure and reactivity of molecules. scirp.org DFT methods can provide accurate descriptions of various molecular properties, including optimized geometry, vibrational frequencies, and the energies of frontier molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org
For quinoline and its derivatives, DFT calculations have been used to analyze structural parameters, vibrational spectra (FT-IR and Raman), and electronic properties. scirp.orgoatext.comresearchgate.net The calculated HOMO and LUMO energies are particularly important as they indicate the molecule's capacity for charge transfer, which is crucial for its reactivity and interaction with biological targets. scirp.org The energy gap between HOMO and LUMO provides information about the chemical stability of the molecule.
These calculations are performed using software suites like Gaussian, with various basis sets (e.g., B3LYP/6-31+G(d,p)) chosen to achieve a balance between accuracy and computational cost. scirp.orgscirp.org The results, such as calculated bond lengths, bond angles, and dipole moments, often show good agreement with experimental data where available. scirp.org This theoretical framework allows researchers to understand the distribution of electrons within the molecule, identify reactive sites, and predict its spectroscopic signature. scirp.orgresearchgate.net
Table 2: Example of Calculated Quantum Chemical Parameters for Quinoline Note: This data is for the parent compound Quinoline and serves as an example of parameters obtained via DFT calculations.
| Parameter | Method | Calculated Value |
| Dipole Moment | DFT (B3LYP)/6-31+G(d,p) | 2.004 D scirp.orgscirp.org |
| HOMO Energy | DFT (B3LYP)/6-31+G(d,p) | -6.57 eV |
| LUMO Energy | DFT (B3LYP)/6-31+G(d,p) | -1.41 eV |
| Energy Gap (LUMO-HOMO) | DFT (B3LYP)/6-31+G(d,p) | 5.16 eV |
In Silico ADME Prediction and Pharmacokinetic Profiling
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical step in early-stage drug discovery. nih.gov Unfavorable pharmacokinetic properties are a major cause of failure for drug candidates during development. nih.gov By predicting these properties from a molecule's chemical structure, researchers can prioritize compounds with a higher likelihood of success, minimizing costly and time-consuming experimental work. mdpi.com
Various online servers and software tools (e.g., SwissADME, admetSAR, pkCSM) are used to perform these predictions. amazonaws.commdpi.com Key parameters evaluated include:
Absorption: Human Intestinal Absorption (HIA) and Caco-2 cell permeability are predicted to assess how well a compound is absorbed from the gut into the bloodstream. mdpi.commdpi.com
Distribution: Properties like plasma protein binding (PPB), blood-brain barrier (BBB) penetration, and the volume of distribution (VDss) are calculated to understand how a compound distributes throughout the body. mdpi.com
Metabolism: The potential for a compound to be a substrate or inhibitor of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism, is assessed. mdpi.com
Excretion: Total clearance of the compound from the body is predicted.
Toxicity: Potential toxicity risks are evaluated.
Studies on various quinoline analogues have utilized these tools to build a comprehensive pharmacokinetic profile. mdpi.comresearchgate.net For example, analyses have predicted that many quinoline derivatives exhibit good intestinal absorption and moderate lipophilicity, aligning with criteria for drug-likeness such as Lipinski's rule of five. amazonaws.commdpi.com
Table 3: Example of Predicted ADME Properties for Quinoline Analogues Note: This table presents a generalized summary of findings for various quinoline derivatives and is for illustrative purposes.
| ADME Parameter | Predicted Outcome for many Quinoline Analogues | Significance |
| Human Intestinal Absorption (HIA) | High amazonaws.commdpi.com | Good oral bioavailability |
| Blood-Brain Barrier (BBB) Permeation | Variable (Some permeate, some do not) amazonaws.commdpi.com | Determines potential for CNS activity |
| P-glycoprotein (P-gp) Substrate | Often predicted as non-substrate mdpi.com | Less susceptible to efflux pumps, improving absorption |
| CYP Inhibition (e.g., CYP2D6, CYP3A4) | Often predicted as inhibitors mdpi.com | Potential for drug-drug interactions |
| Drug-Likeness (Lipinski's Rule) | Generally compliant mdpi.com | Favorable physicochemical properties for a drug candidate |
Pharmacophore Modeling and Virtual Screening for Novel Ligands
Pharmacophore modeling is a powerful computational strategy used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
Once a pharmacophore model is developed based on a set of known active compounds, it can be used as a 3D query in virtual screening to search large chemical databases for novel molecules that match the model. nih.gov This approach allows for the rapid identification of new potential ligands with diverse chemical scaffolds but similar biological activity.
In the context of quinoline derivatives, this technique has been applied to design and discover new inhibitors for various targets. For example, 2D and 3D-QSAR (Quantitative Structure-Activity Relationship) models have been developed based on a quinoline pharmacophoric core to identify key structural features required for the inhibition of Plasmodium falciparum, the parasite that causes malaria. nih.gov Contour map analysis from these models can reveal which regions of the molecule are sensitive to steric, electrostatic, and hydrophobic modifications, guiding the synthesis of more potent analogues. nih.gov This method helps to understand why certain substitutions on the quinoline ring system can either enhance or diminish biological activity. nih.gov
Molecular Dynamics Simulations for Binding Conformations and Stability
While molecular docking provides a static snapshot of a ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are used to assess the stability of the docked conformation, explore the flexibility of the protein's active site, and calculate binding free energies more accurately.
The process involves placing the docked ligand-protein complex in a simulated physiological environment (a box of water molecules and ions) and applying the laws of physics to track the motions of every atom in the system over a period of nanoseconds or longer. nih.gov The resulting trajectory provides detailed information on how the ligand and protein interact and adapt to each other.
For quinoline derivatives, MD simulations can validate the binding modes predicted by docking. They can reveal whether key hydrogen bonds and hydrophobic interactions are maintained throughout the simulation, confirming the stability of the complex. nih.gov Furthermore, combining MD simulations with quantum chemical methods can be used to model and predict properties like optical absorption spectra by accounting for the dynamic effects of molecular vibrations and rotations at a given temperature. nih.gov This integrated approach provides a more complete and realistic understanding of the molecule's behavior at the atomic level.
Future Research Directions and Emerging Opportunities for 2 Methyl 1 2 Oxopropyl Quinolin 4 1h One
Novel Synthetic Methodologies and Sustainable Chemistry
The advancement of organic synthesis provides a continuous stream of opportunities to develop more efficient, cost-effective, and environmentally benign methods for producing quinolinone cores. Future research into the synthesis of 2-Methyl-1-(2-oxopropyl)quinolin-4(1H)-one and its analogs should prioritize these modern approaches.
Key areas for exploration include:
Microwave-Assisted Synthesis: Conventional heating methods for quinolone synthesis can be time-consuming. Microwave-assisted organic synthesis has emerged as a powerful tool, often leading to dramatically reduced reaction times, improved yields, and cleaner reaction profiles. nih.gov Research comparing conventional and microwave-assisted methods for synthesizing substituted 2-methylquinolin-4(1H)-one has demonstrated that the microwave approach is more convenient and efficient. researchgate.net
Catalyst Innovation: The development of novel catalysts is crucial for sustainable chemistry. For instance, the use of silica-functionalized magnetite nanoparticles (Fe3O4@SiO2) has been shown to double the reaction yield and reduce the reaction time in the synthesis of 2-methyl-6-nitroquinoline (B57331) by stabilizing unstable intermediates. nih.gov Exploring similar nanomaterial-based or other heterogeneous catalysts could significantly improve the synthesis of the target compound.
Green Chemistry Principles: Future synthetic routes should incorporate principles of green chemistry, such as the use of safer solvents (e.g., water or ethanol), reducing the number of synthetic steps, and minimizing waste. nih.gov Palladium-catalyzed carbonylation reactions, for example, have been refined to use milder conditions for the synthesis of quinolin-4-ones. mdpi.com
Table 1: Comparison of Synthetic Methodologies for Quinolone Scaffolds
| Method | Key Features | Potential Advantages for this compound Synthesis |
| Conventional Heating | Traditional refluxing in high-boiling point solvents. | Well-established protocols. |
| Microwave-Assisted | Utilizes microwave energy to directly heat reactants. nih.gov | Reduced reaction times, higher yields, fewer byproducts. researchgate.net |
| Nanocatalysis | Employs catalysts like Fe3O4@SiO2 to provide a surface for the reaction. nih.gov | Increased reaction efficiency and yield, potential for catalyst recycling. nih.gov |
| Palladium-Catalyzed Carbonylation | Uses carbon monoxide and a palladium catalyst to form the quinolinone ring. mdpi.com | Milder reaction conditions are possible, allowing for more sensitive functional groups. mdpi.com |
Development of Advanced this compound Derivatives with Enhanced Specificity
The core structure of this compound offers multiple sites for chemical modification to create derivatives with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are essential to guide the rational design of these new molecules.
Future derivatization strategies should focus on:
Modification of the N-1 Substituent: The 1-(2-oxopropyl) group is a key feature. Altering its length, branching, or introducing other functional groups could significantly impact biological activity.
Substitution on the Carbocyclic Ring: Introducing substituents such as halogens, alkyl, or alkoxy groups onto the benzene (B151609) ring portion of the quinolinone can modulate lipophilicity and electronic properties, influencing target binding and cell permeability. Studies on other quinolinones have shown that substitutions at various positions can lead to potent antimicrobial or anticancer activity. nih.govnih.gov
Alterations at the C-2 Methyl Group: Replacing the methyl group with other alkyl or aryl substituents can explore the steric and electronic requirements of the target binding pocket.
A systematic approach, creating a library of derivatives based on these modifications, will be crucial for identifying compounds with enhanced specificity towards a particular biological target, thereby minimizing off-target effects.
Deeper Elucidation of Molecular Mechanisms of Action
While the mechanisms of fluoroquinolone antibiotics (targeting DNA gyrase and topoisomerase IV) are well-established, the molecular targets for many other quinolinone derivatives, especially in non-antibacterial contexts, are less understood. For this compound, a concerted effort is needed to identify and validate its molecular targets and pathways.
Promising avenues for investigation include:
Enzyme Inhibition Assays: Quinolone derivatives have been identified as inhibitors of various enzymes. For example, certain quinolin-4-ones show potential as anticancer agents by inhibiting topoisomerase II, protein kinases, and phosphoinositide 3-kinases (PI3K). mdpi.com Furoquinolinones have also been shown to inhibit topoisomerase II. nih.gov Screening the compound against a panel of clinically relevant enzymes could reveal novel mechanisms of action.
Cellular and Molecular Biology Techniques: Utilizing techniques such as proteomics, transcriptomics, and cellular thermal shift assays (CETSA) can provide an unbiased view of the compound's interaction with cellular proteins and its effect on signaling pathways.
Target Identification in Pathogens and Cancer Cells: For any observed antimicrobial or anticancer activity, identifying the precise molecular target is paramount. This knowledge is fundamental for understanding the basis of its efficacy and for overcoming potential resistance mechanisms.
Synergistic Integration of Computational and Experimental Approaches
The integration of computational chemistry with experimental validation offers a powerful paradigm for accelerating drug discovery. This synergy can rationalize experimental findings, predict the properties of novel derivatives, and guide synthetic efforts, thereby saving time and resources.
Future research should leverage this integration through:
Molecular Docking: This technique can predict the binding orientation and affinity of this compound and its virtual derivatives within the active site of potential protein targets. Docking studies have been effectively used to investigate the interactions of quinoline (B57606) derivatives with targets like topoisomerase IIβ. nih.gov
Density Functional Theory (DFT) Calculations: DFT can be used to calculate the optimized molecular geometry, vibrational frequencies, and electronic properties (such as HOMO-LUMO energy gaps) of the compound. researchgate.net This information helps in understanding the molecule's reactivity and spectroscopic characteristics. nih.gov
Quantitative Structure-Activity Relationship (QSAR): By building computational models that correlate chemical structures with biological activities for a series of derivatives, QSAR can predict the activity of yet-to-be-synthesized compounds, prioritizing the most promising candidates for synthesis.
ADME/Toxicity Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, of new derivatives early in the discovery process. researchgate.net
Table 2: Computational Tools in Quinolone Research
| Computational Tool | Application | Relevance to this compound Research |
| Molecular Docking | Predicts binding modes and affinities to protein targets. | Identifies potential biological targets and guides derivative design for enhanced binding. nih.gov |
| DFT Calculations | Determines electronic structure, geometry, and reactivity. | Provides fundamental understanding of molecular properties and helps interpret experimental data. researchgate.net |
| QSAR Modeling | Correlates chemical structure with biological activity. | Predicts the potency of new derivatives before synthesis, optimizing resource allocation. |
| ADME Prediction | Estimates pharmacokinetic and toxicity profiles. | Filters out candidates with poor drug-like properties early in the research pipeline. researchgate.net |
Exploration of New Therapeutic Applications Beyond Established Quinolone Activities
The structural versatility of the quinolinone scaffold has led to its investigation in a multitude of therapeutic areas far beyond its traditional role as an antibiotic. This chemical diversity suggests that this compound could possess untapped therapeutic potential.
Emerging areas for investigation include:
Anticancer Activity: Many quinolin-4-one derivatives have demonstrated significant antiproliferative effects against various cancer cell lines. mdpi.com Their mechanisms often involve the induction of apoptosis and inhibition of key cancer-related enzymes. mdpi.com
Anti-inflammatory and Antioxidant Effects: Certain 4-hydroxy-2-quinolinones have been investigated for their dual role as antioxidant and anti-inflammatory agents, which could be beneficial in treating a range of diseases characterized by oxidative stress and inflammation. mdpi.com
Antiviral Properties: The quinolin-4-one skeleton is present in antiviral drugs like Elvitegravir (B1684570), used for the treatment of HIV infection. mdpi.com This precedent warrants the screening of this compound against a panel of viruses.
Neurodegenerative Diseases: Some heterocyclic compounds, including pyrazoline derivatives which share some structural similarities, have been investigated as inhibitors of monoamine oxidase (MAO), suggesting potential applications in neurodegenerative disorders like Parkinson's and Alzheimer's disease. nih.gov Given the broad bioactivity of quinolinones, exploring their effects on neurological targets is a logical next step.
Q & A
Q. Table 1: Representative Yields and Characterization
| Derivative | Reaction Type | Yield | Key Analytical Methods |
|---|---|---|---|
| 3-Benzyl-2-methylquinolinone | Bromination | 18% | 1H NMR, HRMS |
| 2-Amino-3-(morpholinomethyl) | Mannich Reaction | 68% | 1H/13C NMR, HRMS |
| 2-(4-Methoxyphenyl)quinolinone | Reductive Cyclization | 93% | NMR, X-ray Diffraction |
What safety precautions are recommended when handling quinolin-4(1H)-one derivatives in laboratory settings?
Methodological Answer:
Safety protocols align with GHS classifications (Category 4 for acute toxicity via oral, dermal, and inhalation routes):
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory. Use fume hoods for reactions releasing volatile intermediates.
- Emergency Measures : Immediate medical consultation if exposed. For 6-hydroxy-1H-quinolin-4-one, first-aid includes rinsing eyes/skin with water and providing SDS to physicians .
- Storage : Store in airtight containers away from oxidizers. Derivatives like 3-benzyl-2-(bromomethyl)quinolinone require refrigeration due to alkylating agent reactivity .
Advanced Research Questions
How do substituent positions influence the reactivity of 2-methylquinolin-4(1H)-ones in bromination reactions?
Methodological Answer:
Bromination outcomes depend on the substituent at C(3) (e.g., benzyl vs. alkyl groups):
- C(2) Methyl Group Bromination : 3-Benzyl-2-methylquinolinone reacts with Br₂ to form 3-benzyl-2-(bromomethyl)quinolinone (alkylation precursor for antimicrobial studies).
- C(3)/C(6) Heterocycle Bromination : Electron-withdrawing groups at C(3) shift bromination to C(6). Use DFT calculations to predict regioselectivity and LC-MS to track intermediates .
Q. Table 2: Substituent Effects on Bromination
| C(3) Substituent | Reaction Site | Product Application |
|---|---|---|
| Benzyl | C(2) Methyl | Antibacterial agent development |
| Alkyl | C(3)/C(6) | Quorum-sensing inhibitors |
How can contradictions in spectroscopic data for structurally similar quinolinone derivatives be resolved?
Methodological Answer:
Contradictions arise from tautomerism or hydrogen bonding. For example:
- Tautomeric Equilibria : 4-hydroxyquinolin-2(1H)-one derivatives exhibit keto-enol tautomerism, altering NMR signals. Use DMSO-d6 (polar aprotic solvent) to stabilize enol forms and variable-temperature NMR to observe shifts .
- X-ray Crystallography : Resolve ambiguities in NOE correlations. For 4-methyl-1-phenylquinolin-2(1H)-one, crystallography confirmed a monoclinic lattice (space group P21/c) with β = 106.6°, resolving H-bonding patterns .
What methodological strategies optimize the antimicrobial activity of quinolinone derivatives?
Methodological Answer:
Structure-activity relationship (SAR) studies focus on:
- Substituent Engineering : Introducing electron-withdrawing groups (e.g., -F, -NO₂) at C(6)/C(7) enhances bacterial membrane penetration. For example, 6-methyl-3-(4-nitrophenyl)isothiazoloquinolinone showed MIC values <1 µg/mL against S. aureus .
- Bioisosteric Replacement : Replace the 2-oxopropyl group with bioisosteres like tetrazoles (e.g., 1-(4-tetrazolylbutyl)-6-hydroxyquinolinone) to improve metabolic stability .
Q. Table 3: Key Modifications and Bioactivity
| Modification Site | Functional Group | Biological Target |
|---|---|---|
| C(3) | Diazepine-carbonyl | Antifungal (C. albicans) |
| C(7) | Fluoroquinolone | DNA gyrase inhibition |
| C(2) | Bromomethyl | Virulence factor disruption |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
